molecular formula C10H13BrClNO2 B2599023 2-Amino-3-(4-bromophenyl)-2-methylpropanoic acid hydrochloride CAS No. 2094304-19-3

2-Amino-3-(4-bromophenyl)-2-methylpropanoic acid hydrochloride

Cat. No.: B2599023
CAS No.: 2094304-19-3
M. Wt: 294.57
InChI Key: JOXYBBPPRQALDB-UHFFFAOYSA-N
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Description

2-Amino-3-(4-bromophenyl)-2-methylpropanoic acid hydrochloride is a chemical compound with a complex structure that includes an amino group, a bromophenyl group, and a methylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-bromophenyl)-2-methylpropanoic acid hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the bromination of a phenyl group followed by the introduction of an amino group and the formation of the methylpropanoic acid structure. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-bromophenyl)-2-methylpropanoic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Amino-3-(4-bromophenyl)-2-methylpropanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-bromophenyl)-2-methylpropanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid hydrochloride
  • 2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid hydrochloride
  • 2-Amino-3-(4-iodophenyl)-2-methylpropanoic acid hydrochloride

Uniqueness

2-Amino-3-(4-bromophenyl)-2-methylpropanoic acid hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different halogen atoms, such as chlorine, fluorine, or iodine.

Properties

IUPAC Name

2-amino-3-(4-bromophenyl)-2-methylpropanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2.ClH/c1-10(12,9(13)14)6-7-2-4-8(11)5-3-7;/h2-5H,6,12H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXYBBPPRQALDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)Br)(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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